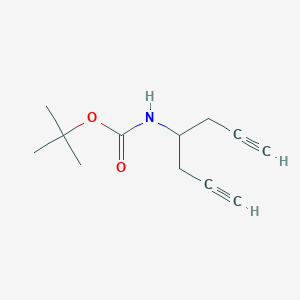









|
REACTION_CXSMILES
|
[CH2:1]([CH:4]([CH2:8][C:9]#[CH:10])C(O)=O)[C:2]#[CH:3].C([N:13]([CH2:16]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:25])C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:39][C:16]([NH:13][CH:4]([CH2:1][C:2]#[CH:3])[CH2:8][C:9]#[CH:10])=[O:25])([CH3:38])([CH3:37])[CH3:36]
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)C(C(=O)O)CC#C
|
|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated on the steam bath until the reaction
|
|
Type
|
WAIT
|
|
Details
|
the heating was continued for an additional 10 minutes during which time
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux on the steam bath for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with diethylether
|
|
Type
|
WASH
|
|
Details
|
The combined aqueous extracts were washed with water (2×), 10% sodium carbonate solution, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CC#C)CC#C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.35 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |